molecular formula C7H4BrN3O2 B2639175 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid CAS No. 1784165-37-2

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid

Cat. No.: B2639175
CAS No.: 1784165-37-2
M. Wt: 242.032
InChI Key: VIVLLDIWMJDPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS 1784165-37-2) is a high-value heterocyclic building block specifically designed for advanced pharmaceutical research and drug discovery applications. This compound features a bifunctional structure, incorporating both a bromo substituent and a carboxylic acid group on a [1,2,4]triazolo[1,5-a]pyridine scaffold. This arrangement provides two distinct sites for selective chemical modification, making it an exceptionally versatile intermediate for constructing more complex molecular architectures through cross-coupling reactions and amide bond formations. The [1,2,4]triazolo[1,5-a]pyridine core is recognized in medicinal chemistry for its resemblance to purine bases, allowing it to function as a potential bioisostere in drug design . This characteristic makes derivatives of this scaffold particularly valuable for investigating novel kinase inhibitors and other targeted therapies . Researchers can utilize this bromo-carboxylic acid derivative to generate targeted compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. Key Identifiers: • CAS Number: 1784165-37-2 • Molecular Formula: C 7 H 4 BrN 3 O 2 • Molecular Weight: 242.03 g/mol • Purity: ≥95% Handling & Storage: To maintain stability, this product should be stored at 0°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrN3O2/c8-7-9-5-2-1-4(6(12)13)3-11(5)10-7/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIVLLDIWMJDPKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C=C1C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1784165-37-2
Record name 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid (CAS No. 1784165-37-2) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazole family and has been studied for various pharmacological properties, particularly as a scaffold for drug development.

Chemical Structure

The molecular formula of this compound is C7H4BrN3O2C_7H_4BrN_3O_2, with a molecular weight of 242.03 g/mol. Its structural representation is as follows:

SMILES O=C(O)C1=CN2N=C(Br)N=C2C=C1\text{SMILES }O=C(O)C1=CN2N=C(Br)N=C2C=C1

This structure includes a bromine atom at the 2-position and a carboxylic acid group at the 6-position, contributing to its reactivity and biological interactions.

Antidiabetic Potential

Recent studies have indicated that compounds similar to this compound can act as DPP-4 inhibitors, which are crucial in managing type 2 diabetes mellitus (T2DM). DPP-4 inhibitors prevent the degradation of incretin hormones, thereby enhancing insulin secretion and lowering blood glucose levels. The structure-activity relationship (SAR) studies suggest that bromination at specific positions can enhance inhibitory activity against DPP-4 enzymes .

Anticancer Activity

Triazole derivatives have shown promising anticancer activities. For instance, compounds with similar scaffolds have demonstrated selective inhibition against various kinases involved in cancer progression. The inhibition of VEGFR-2 kinase by related compounds has been reported with an IC50 value of approximately 1.46 µM, indicating potential for angiogenesis inhibition in tumor growth .

Inhibition of Protein-Protein Interactions

Research into the binding characteristics of triazole derivatives has revealed their potential in disrupting protein-protein interactions (PPIs). For example, docking studies have shown that certain triazole compounds can effectively bind to key proteins involved in cancer and inflammatory pathways. This property is critical for developing novel therapeutics targeting such interactions .

Case Studies

Study Findings
DPP-4 Inhibition StudyDemonstrated that brominated triazoles exhibit enhanced DPP-4 inhibitory activity compared to non-brominated analogs .
Anticancer ActivityCompounds similar to 2-bromo-[1,2,4]triazolo[1,5-a]pyridine showed significant inhibition of tumor cell proliferation in vitro with IC50 values ranging from 0.36 µM to 1.8 µM against various CDKs .
PPI DisruptionIdentified triazole derivatives that effectively disrupt Keap1-Nrf2 interactions with low nanomolar affinity .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that compounds containing the triazolo-pyridine framework exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazolo-pyridines can inhibit the growth of various pathogenic bacteria and fungi. The specific activity of 2-bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid against different microbial strains warrants further investigation to elucidate its potential as an antimicrobial agent .

Anti-inflammatory Effects
Recent literature suggests that triazole derivatives can modulate inflammatory pathways. The compound's structural characteristics may allow it to interact with key enzymes involved in inflammation, such as cyclooxygenase (COX) enzymes. Preliminary studies have demonstrated that similar compounds can significantly reduce COX-2 activity, indicating a potential role for this compound in treating inflammatory diseases .

Materials Science

Synthesis of Novel Materials
The unique chemical structure of this compound makes it a candidate for the development of new materials. Its ability to form coordination complexes with metals has been explored for applications in catalysis and as precursors for advanced materials. For example, copper(II) complexes with triazolo derivatives have shown promising catalytic properties in organic transformations .

Agricultural Chemistry

Pesticidal Properties
The compound's potential as a pesticide is an area of active research. The nitrogen-rich heterocycles present in its structure may contribute to insecticidal or herbicidal activities. Studies on related compounds have indicated their effectiveness in controlling agricultural pests and diseases . Further investigation into the specific efficacy of this compound could reveal valuable applications in sustainable agriculture.

Case Studies and Research Findings

Study/Source Focus Area Findings
Antimicrobial ActivityDemonstrated significant inhibition against specific bacterial strains.
Coordination ChemistryExplored synthesis of metal complexes showing catalytic activity.
Pesticidal ApplicationsSuggested effectiveness against agricultural pests; requires further validation.

Comparison with Similar Compounds

Positional Isomers of Brominated Triazolopyridine Carboxylic Acids

The position of substituents significantly impacts physicochemical and biological properties. Key analogs include:

Compound Name Substituent Positions Molecular Formula Molecular Weight (g/mol) Key References
2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid Br (C2), COOH (C6) C₆H₂BrN₃O₂ 228.01 (calculated)
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine-3-carboxylic acid Br (C6), COOH (C3) C₆H₂BrN₃O₂ 228.01
8-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid Br (C8), COOH (C6) C₆H₂BrN₃O₂ 228.01
6-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid Br (C6), COOH (C3), ring isomer C₆H₂BrN₃O₂ 228.01

Key Observations :

  • Reactivity : Bromine at C2 (target) vs. C6/C8 alters steric and electronic environments for Suzuki couplings .

Brominated Triazolopyridines Without Carboxylic Acid Groups

Removing the carboxylic acid group reduces polarity and alters bioactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Biological Activity References
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine Br (C6) C₆H₄BrN₃ 198.02 Intermediate for kinase inhibitors
6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyridine Br (C6), Cl (C2) C₆H₃BrClN₃ 232.47 Anticancer precursor
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridine Br (C6), CH₃ (C5) C₇H₆BrN₃ 212.05 Not reported

Comparison :

  • Solubility: The target compound’s carboxylic acid enhances aqueous solubility compared to non-carboxylic analogs, which are soluble only in organic solvents .
  • Biological Relevance : Carboxylic acid derivatives are more likely to interact with enzymatic active sites (e.g., via ionic bonds) than halogen-only analogs .

Functional Group Variations: Carboxamides vs. Carboxylic Acids

Replacing COOH with carboxamide alters pharmacokinetics:

Compound Name Substituents Activity References
2-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide NH₂ (C2), CONHR (C6) Antiproliferative (IC₅₀: 1–10 μM)
Target compound (carboxylic acid) Br (C2), COOH (C6) Unknown (predicted herbicidal/antimicrobial)

Key Insight : Carboxamides often exhibit improved cell permeability due to reduced ionization, while carboxylic acids may enhance target binding specificity .

Q & A

Q. What are the common synthetic routes for preparing 2-Bromo-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting from substituted pyridine derivatives. For example, a three-step one-pot procedure using aldehydes and amines under reflux conditions can yield triazolopyridine esters, which are then hydrolyzed or amidated to form the target compound. Optimization strategies include:

  • Adjusting reaction temperature (e.g., 80–100°C for cyclization).
  • Using catalysts like AlMe3 for amidation.
  • Selecting solvents such as dioxane or THF to enhance solubility.
    Reported yields range from 44% to 52%, depending on substituents and reaction time .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical methods include:

  • ESI-MS : To confirm molecular weight (e.g., observed m/z 292.2 and 294.2 for brominated analogs) .
  • HPLC/GC : For purity assessment (>97% purity achievable via gradient elution) .
  • NMR (1H/13C) : To verify substitution patterns and aromatic proton environments.
  • X-ray crystallography : For unambiguous structural confirmation, though this may require high-purity crystals .

Q. What are the challenges in purifying this compound, and how can they be addressed?

Common issues include:

  • Low solubility : Use polar aprotic solvents (DMF, DMSO) or sonication.
  • Byproduct formation : Optimize column chromatography (silica gel, ethyl acetate/hexane gradients) or employ recrystallization with ethanol/water mixtures .
  • Halogen loss : Avoid prolonged heating during rotary evaporation to prevent debromination .

Advanced Research Questions

Q. How does the bromine substituent at the 2-position influence the compound’s reactivity in cross-coupling reactions?

The bromine atom acts as a leaving group, enabling:

  • Suzuki-Miyaura coupling : To introduce aryl/heteroaryl groups using Pd catalysts (e.g., Pd(PPh3)4) and bases (K2CO3).
  • Buchwald-Hartwig amination : For C–N bond formation with amines.
    The electron-withdrawing nature of bromine enhances electrophilicity at adjacent carbons, though competing dehalogenation may occur. Optimize ligand systems (e.g., XPhos) to suppress side reactions .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental binding affinities for triazolopyridine derivatives?

Discrepancies often arise from:

  • Solvent effects : MD simulations should account for solvation (e.g., water vs. DMSO).
  • Tautomerism : Use NMR to identify dominant tautomeric forms in solution.
  • Receptor flexibility : Employ ensemble docking instead of rigid models. For example, A2a receptor binding data (IC50 values) showed isomer-dependent selectivity, highlighting the need for dynamic modeling .

Q. How can researchers design experiments to evaluate the bioisosteric potential of this compound in drug discovery?

  • Fragment-based screening : Replace carboxylic acid with amides or esters to mimic natural ligands.
  • SAR studies : Synthesize analogs (e.g., 8-amino-2-aryl derivatives) and compare binding to targets like adenosine receptors (A1/A2a).
  • Metabolic stability assays : Assess susceptibility to esterase-mediated hydrolysis vs. cytochrome P450 oxidation .

Q. What role does the triazolo[1,5-a]pyridine scaffold play in modulating pharmacokinetic properties?

The scaffold contributes to:

  • Metabolic resistance : Aromatic nitrogen atoms reduce CYP450-mediated oxidation.
  • Solubility : The carboxylic acid group enhances aqueous solubility (logP ~1.5–2.0).
  • Bioavailability : Structural rigidity improves membrane permeability in cell-based assays .

Data Contradiction Analysis

Q. Why do reported yields for triazolopyridine derivatives vary significantly across studies?

Variations arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., trifluoromethyl) may slow cyclization.
  • Catalyst loading : AlMe3 (0.5–2.0 equiv.) impacts amidation efficiency.
  • Workup protocols : Premature quenching of intermediates can reduce isolated yields .

Q. How can conflicting receptor selectivity data (e.g., A2a vs. A1) for isomeric triazolopyridines be rationalized?

Isomers (e.g., 5-amino vs. 8-amino derivatives) adopt distinct binding poses due to:

  • H-bonding differences : Carboxylic acid orientation relative to receptor residues.
  • Steric clashes : Bulkier substituents may hinder access to hydrophobic pockets.
    Validate via mutagenesis studies (e.g., Ala-scanning of A2a receptor) .

Methodological Recommendations

Q. What computational tools are recommended for predicting the reactivity of brominated triazolopyridines?

  • DFT calculations (Gaussian, ORCA) : To map reaction pathways (e.g., SNAr vs. radical mechanisms).
  • Molecular docking (AutoDock Vina) : For preliminary binding affinity estimates.
  • pKa prediction (MarvinSuite) : To assess protonation states under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.